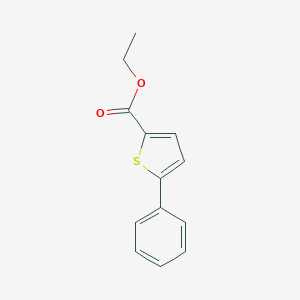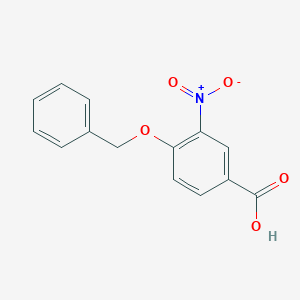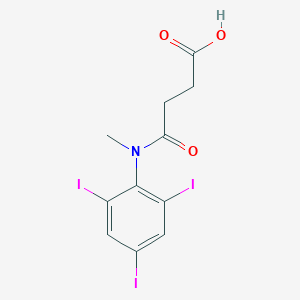![molecular formula C5H9PS4 B099123 4-methyl-1-sulfanylidene-2,6,7-trithia-1λ5-phosphabicyclo[2.2.2]octane CAS No. 18818-33-2](/img/structure/B99123.png)
4-methyl-1-sulfanylidene-2,6,7-trithia-1λ5-phosphabicyclo[2.2.2]octane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methyl-1-sulfanylidene-2,6,7-trithia-1λ5-phosphabicyclo[222]octane is a complex organosulfur compound It is characterized by the presence of multiple thiol groups and a cyclic phosphorotetrathioate structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-1-sulfanylidene-2,6,7-trithia-1λ5-phosphabicyclo[2.2.2]octane typically involves the reaction of 1,3-propanedithiol with phosphorus pentasulfide under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation of the thiol groups. The reaction mixture is heated to facilitate the formation of the cyclic phosphorotetrathioate structure.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process where 1,3-propanedithiol and phosphorus pentasulfide are reacted in a controlled environment. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity. The product is then purified using techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
4-methyl-1-sulfanylidene-2,6,7-trithia-1λ5-phosphabicyclo[2.2.2]octane undergoes various types of chemical reactions, including:
Oxidation: The thiol groups can be oxidized to form disulfides.
Reduction: The compound can be reduced to break the cyclic structure and form linear phosphorotetrathioates.
Substitution: The thiol groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like alkyl halides can react with the thiol groups under basic conditions.
Major Products Formed
Oxidation: Disulfides and sulfonic acids.
Reduction: Linear phosphorotetrathioates.
Substitution: Thioethers and other substituted derivatives.
Scientific Research Applications
4-methyl-1-sulfanylidene-2,6,7-trithia-1λ5-phosphabicyclo[2.2.2]octane has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the protection of aldehydes and ketones.
Biology: Investigated for its potential as a biological probe due to its thiol groups.
Medicine: Explored for its potential therapeutic properties, including as an antioxidant.
Industry: Utilized in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 4-methyl-1-sulfanylidene-2,6,7-trithia-1λ5-phosphabicyclo[2.2.2]octane involves its thiol groups, which can interact with various molecular targets. The thiol groups can form disulfide bonds with proteins, affecting their structure and function. The cyclic phosphorotetrathioate structure can also interact with metal ions, forming chelates and influencing enzymatic activities.
Comparison with Similar Compounds
Similar Compounds
1,2-Propanedithiol: Similar structure but with thiol groups on adjacent carbon atoms.
1,3-Dimercaptopropane: Similar structure but lacks the cyclic phosphorotetrathioate group.
Lipoic Acid: Contains a cyclic disulfide structure but differs in its overall molecular structure.
Uniqueness
4-methyl-1-sulfanylidene-2,6,7-trithia-1λ5-phosphabicyclo[222]octane is unique due to its combination of multiple thiol groups and a cyclic phosphorotetrathioate structure
Properties
CAS No. |
18818-33-2 |
|---|---|
Molecular Formula |
C5H9PS4 |
Molecular Weight |
228.4 g/mol |
IUPAC Name |
4-methyl-1-sulfanylidene-2,6,7-trithia-1λ5-phosphabicyclo[2.2.2]octane |
InChI |
InChI=1S/C5H9PS4/c1-5-2-8-6(7,9-3-5)10-4-5/h2-4H2,1H3 |
InChI Key |
FQCUMXAELXKPQO-UHFFFAOYSA-N |
SMILES |
CC12CSP(=S)(SC1)SC2 |
Canonical SMILES |
CC12CSP(=S)(SC1)SC2 |
| 18818-33-2 | |
Synonyms |
4-Methyl-2,6,7-trithia-1-phosphabicyclo[2.2.2]octane1-sulfide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![4,6-Dibromobenzo[d]thiazol-2-amine](/img/structure/B99045.png)








